molecular formula C18H26O9 B1620135 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate CAS No. 22208-25-9

2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate

Cat. No. B1620135
CAS RN: 22208-25-9
M. Wt: 386.4 g/mol
InChI Key: VRWWRSQIOZLGAM-UHFFFAOYSA-N
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Description

2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate, commonly known as EHMTA, is a chemical compound that belongs to the family of triacetoacetate derivatives. EHMTA is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. EHMTA has been widely used in scientific research due to its unique chemical properties, which make it an ideal candidate for various applications.

Mechanism Of Action

EHMTA is an acetoacetate derivative, which means that it can undergo keto-enol tautomerism. EHMTA can also form stable complexes with metal ions, such as copper and iron. The mechanism of action of EHMTA is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo various chemical reactions.

Biochemical And Physiological Effects

EHMTA has been shown to have a range of biochemical and physiological effects. EHMTA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. EHMTA has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases, such as cancer and cardiovascular disease.

Advantages And Limitations For Lab Experiments

EHMTA has several advantages for use in laboratory experiments. EHMTA is readily available and relatively inexpensive. EHMTA is also stable under a wide range of conditions, which makes it easy to handle and store. However, EHMTA has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research involving EHMTA. One potential application is in the development of new drugs for the treatment of various diseases. EHMTA has been shown to have antioxidant properties, which may be useful in the treatment of cancer and cardiovascular disease. Another potential application is in the development of new materials, such as polymers and coatings. EHMTA is a versatile building block that can be used to synthesize a wide range of organic compounds, which may have applications in various industries, including pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

EHMTA has been used in various scientific research applications, including organic synthesis, polymer chemistry, and drug discovery. EHMTA is a versatile building block that can be used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. EHMTA has also been used as a monomer in the synthesis of polymers, such as polyesters and polyurethanes.

properties

IUPAC Name

2,2-bis(3-oxobutanoyloxymethyl)butyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O9/c1-5-18(9-25-15(22)6-12(2)19,10-26-16(23)7-13(3)20)11-27-17(24)8-14(4)21/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWRSQIOZLGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CC(=O)C)(COC(=O)CC(=O)C)COC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051868
Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate

CAS RN

22208-25-9
Record name Trimethylolpropane triacetoacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-oxo-, 1,1'-(2-((1,3-dioxobutoxy)methyl)-2-ethyl-1,3-propanediyl) ester
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Record name Butanoic acid, 3-oxo-, 1,1'-[2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl] ester
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Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3-oxo-, 1,1'-[2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl] ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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